molecular formula C23H28N6O B10983993 N-(1-benzylpiperidin-4-yl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide

N-(1-benzylpiperidin-4-yl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide

Cat. No.: B10983993
M. Wt: 404.5 g/mol
InChI Key: XBGCNFRZBDRVGM-UHFFFAOYSA-N
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Description

N-(1-benzylpiperidin-4-yl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a benzyl group, a tetrazole ring, and a benzamide moiety, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpiperidin-4-yl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide typically involves multiple steps, starting with the preparation of the piperidine ring and the tetrazole ring. The benzyl group is introduced through a benzylation reaction, while the benzamide moiety is formed through an amide coupling reaction. Common reagents used in these reactions include benzyl chloride, piperidine, isopropylamine, and tetrazole. The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like palladium or copper salts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzylpiperidin-4-yl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and piperidine positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(1-benzylpiperidin-4-yl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand for various biological receptors.

    Medicine: Explored for its potential therapeutic effects, including its role as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-4-yl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-benzylpiperidin-4-yl)-4-[2-(methyl)-2H-tetrazol-5-yl]benzamide
  • N-(1-benzylpiperidin-4-yl)-4-[2-(ethyl)-2H-tetrazol-5-yl]benzamide
  • N-(1-benzylpiperidin-4-yl)-4-[2-(tert-butyl)-2H-tetrazol-5-yl]benzamide

Uniqueness

N-(1-benzylpiperidin-4-yl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide is unique due to the presence of the isopropyl group on the tetrazole ring, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to similar compounds, making it a valuable molecule for specific research and industrial applications.

Properties

Molecular Formula

C23H28N6O

Molecular Weight

404.5 g/mol

IUPAC Name

N-(1-benzylpiperidin-4-yl)-4-(2-propan-2-yltetrazol-5-yl)benzamide

InChI

InChI=1S/C23H28N6O/c1-17(2)29-26-22(25-27-29)19-8-10-20(11-9-19)23(30)24-21-12-14-28(15-13-21)16-18-6-4-3-5-7-18/h3-11,17,21H,12-16H2,1-2H3,(H,24,30)

InChI Key

XBGCNFRZBDRVGM-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1N=C(N=N1)C2=CC=C(C=C2)C(=O)NC3CCN(CC3)CC4=CC=CC=C4

Origin of Product

United States

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